molecular formula C12H10O3 B14170242 4-Methoxy-6-phenylpyran-2-one CAS No. 4225-45-0

4-Methoxy-6-phenylpyran-2-one

Katalognummer: B14170242
CAS-Nummer: 4225-45-0
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: JRKYMPFHUAZGIS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-6-phenylpyran-2-one is a chemical compound with the molecular formula C12H10O3. It is a derivative of pyran-2-one, characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 6-position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Methoxy-6-phenylpyran-2-one can be synthesized through several methods. One common approach involves the base-mediated cyclization of ethyl 3,5-dioxo-5-phenylpentanoate. This reaction is typically carried out by refluxing the ester with 1,8-diazobicyclo[5.4.0]undecan-7-ene (DBU) in benzene overnight, yielding 4-hydroxy-6-phenyl-2H-pyran-2-one. The product is then methylated to obtain this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-6-phenylpyran-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-6-phenylpyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-methoxy-6-phenylpyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

4225-45-0

Molekularformel

C12H10O3

Molekulargewicht

202.21 g/mol

IUPAC-Name

4-methoxy-6-phenylpyran-2-one

InChI

InChI=1S/C12H10O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-8H,1H3

InChI-Schlüssel

JRKYMPFHUAZGIS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)OC(=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.